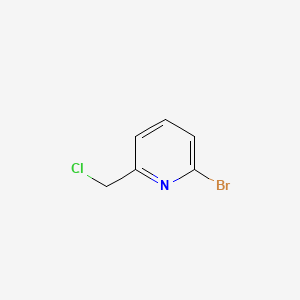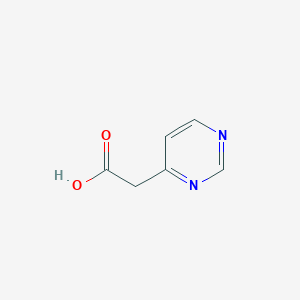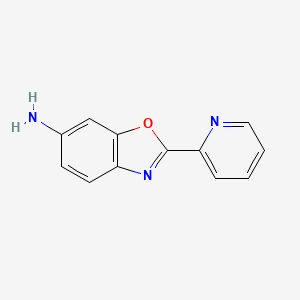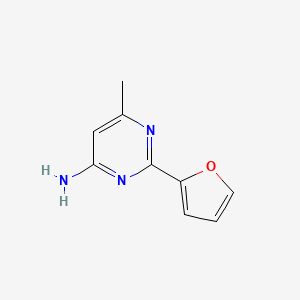
2-ブロモ-6-(クロロメチル)ピリジン
概要
説明
2-Bromo-6-(chloromethyl)pyridine: is an organic compound with the molecular formula C6H5BrClN . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of bromine and chloromethyl groups attached to the pyridine ring, making it a valuable intermediate in organic synthesis and various chemical reactions .
科学的研究の応用
Chemistry: 2-Bromo-6-(chloromethyl)pyridine is widely used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science .
Biology and Medicine: In medicinal chemistry, it serves as a building block for the synthesis of biologically active molecules, including potential drug candidates .
Industry: The compound is used in the production of specialty chemicals and as a precursor for the synthesis of complex organic molecules used in various industrial applications .
作用機序
Target of Action
2-Bromo-6-(chloromethyl)pyridine is a chemical compound that is often used in the field of organic synthesis . .
Mode of Action
The mode of action of 2-Bromo-6-(chloromethyl)pyridine is primarily through its reactivity as a halogenated pyridine . The bromine and chloromethyl groups attached to the pyridine ring make it a versatile intermediate in organic synthesis . It can participate in various types of reactions, including Suzuki-Miyaura cross-coupling reactions , which are widely used in the formation of carbon-carbon bonds .
Biochemical Pathways
It’s worth noting that the compound’s utility in suzuki-miyaura coupling reactions suggests it may be involved in the synthesis of various biologically active compounds .
Pharmacokinetics
As a synthetic intermediate, it’s primarily used in the laboratory setting for the synthesis of other compounds .
Result of Action
The primary result of the action of 2-Bromo-6-(chloromethyl)pyridine is the formation of new carbon-carbon bonds via Suzuki-Miyaura coupling reactions . This makes it a valuable tool in the synthesis of a wide range of organic compounds .
Action Environment
The efficacy and stability of 2-Bromo-6-(chloromethyl)pyridine can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability . Additionally, the outcomes of its reactions can be influenced by factors such as temperature, solvent, and the presence of a catalyst .
準備方法
Synthetic Routes and Reaction Conditions:
From 2,6-Dibromopyridine: One common method involves the use of 2,6-dibromopyridine as a starting material. The bromine at the 6-position is substituted with a chloromethyl group using reagents like isopropylmagnesium chloride lithium chloride complex (Turbo Grignard) and cyanuric chloride.
From 2-Bromo-6-hydroxymethylpyridine: Another approach involves the conversion of 2-bromo-6-hydroxymethylpyridine to 2-bromo-6-(chloromethyl)pyridine using thionyl chloride.
Industrial Production Methods: Industrial production of 2-bromo-6-(chloromethyl)pyridine typically follows the synthetic routes mentioned above, with optimization for large-scale synthesis. The choice of method depends on factors such as cost, availability of starting materials, and safety considerations.
化学反応の分析
Types of Reactions:
Substitution Reactions: 2-Bromo-6-(chloromethyl)pyridine undergoes nucleophilic substitution reactions where the bromine or chloromethyl group is replaced by other nucleophiles.
Coupling Reactions: It participates in Suzuki–Miyaura coupling reactions, forming carbon-carbon bonds with the help of palladium catalysts and boron reagents.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium cyanide, and amines are used under mild to moderate conditions.
Suzuki–Miyaura Coupling: Palladium catalysts and boron reagents are employed under mild conditions, often in the presence of a base.
Major Products:
Substitution Products: Depending on the nucleophile used, products such as azides, nitriles, and amines are formed.
Coupling Products: Biaryl compounds and other complex organic molecules are synthesized through coupling reactions.
類似化合物との比較
2-Bromo-6-methylpyridine: Similar in structure but lacks the chloromethyl group, making it less reactive in certain substitution reactions.
2-Chloro-6-(chloromethyl)pyridine: Similar but with chlorine instead of bromine, which can affect its reactivity and the types of reactions it undergoes.
Uniqueness: 2-Bromo-6-(chloromethyl)pyridine is unique due to the presence of both bromine and chloromethyl groups, which provide versatile reactivity in organic synthesis. This dual functionality makes it a valuable intermediate for the synthesis of a wide range of complex organic molecules .
特性
IUPAC Name |
2-bromo-6-(chloromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClN/c7-6-3-1-2-5(4-8)9-6/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYQJMBHZLIDFBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Br)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70617083 | |
| Record name | 2-Bromo-6-(chloromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70617083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
727356-19-6 | |
| Record name | 2-Bromo-6-(chloromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70617083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details













Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-((1H-benzo[d]imidazol-2-yl)thio)propan-2-amine hydrochloride](/img/structure/B1342866.png)










